Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)- is a bioactive chemical.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Acetamide derivatives have been explored in various scientific contexts. For instance, one study discusses the synthesis and evaluation of N-Benzyl 2-acetamido-2-substituted acetamides, highlighting their potency as anticonvulsants. This research emphasizes the importance of the N-acetyl moiety for the anticonvulsant activity of these compounds (Baruah et al., 2012).
Application in Molecular Astrophysics
In molecular astrophysics, acetamide plays a significant role. A study on the formation of acetamide in the interstellar medium (ISM) reveals it as the largest molecule containing a peptide bond detected in ISM. It's considered a precursor for amino acids, essential for proteins, and the research offers insights into its potential formation reactions in space (Foo et al., 2018).
Chemical Structure and Properties
Research focusing on the chemical structure of acetamide derivatives provides valuable information on their molecular features. For example, a study on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides discusses their crystal structure, highlighting how molecular features like O atoms and a phenyl group are likely responsible for their anticonvulsant activities (Camerman et al., 2005).
Biological Screening and Antibacterial Properties
N-substituted derivatives of acetamide have been synthesized and evaluated for biological activities. A study on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide shows that these compounds were screened for various enzyme activities, demonstrating notable effectiveness against acetylcholinesterase (Siddiqui et al., 2013).
Properties
CAS No. |
5819-84-1 |
---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)24-14-16-13-17(23)9-10-20(16)29-12-6-2-5-11-25-21(27)18-7-3-4-8-19(18)22(25)28/h3-4,7-10,13H,2,5-6,11-12,14,23H2,1H3,(H,24,26) |
InChI Key |
NKLWYKCTKKVPTK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=C(C=CC(=C1)N)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)NCC1=C(C=CC(=C1)N)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Appearance |
Solid powder |
5819-84-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-amino-2-((5-phthalimidopentyl)oxy)benzyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.